molecular formula C10H19NO2 B13326198 (3S)-3-Amino-3-cycloheptylpropanoic acid

(3S)-3-Amino-3-cycloheptylpropanoic acid

Cat. No.: B13326198
M. Wt: 185.26 g/mol
InChI Key: RIQGUMREMIWEEJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-cycloheptylpropanoic acid is an organic compound characterized by the presence of an amino group attached to a cycloheptyl ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-cycloheptylpropanoic acid typically involves the following steps:

    Cycloheptanone Formation: The initial step involves the formation of cycloheptanone from cycloheptane through oxidation.

    Amination: The cycloheptanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Chain Extension: The resulting cycloheptylamine undergoes a chain extension reaction with acrylonitrile, followed by hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-cycloheptylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(3S)-3-Amino-3-cycloheptylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-cycloheptylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-Amino-3-cyclohexylpropanoic acid
  • (3S)-3-Amino-3-cyclopentylpropanoic acid

Uniqueness

(3S)-3-Amino-3-cycloheptylpropanoic acid is unique due to its larger cycloheptyl ring, which may confer distinct steric and electronic properties compared to its smaller ring analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(3S)-3-amino-3-cycloheptylpropanoic acid

InChI

InChI=1S/C10H19NO2/c11-9(7-10(12)13)8-5-3-1-2-4-6-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m0/s1

InChI Key

RIQGUMREMIWEEJ-VIFPVBQESA-N

Isomeric SMILES

C1CCCC(CC1)[C@H](CC(=O)O)N

Canonical SMILES

C1CCCC(CC1)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.